molecular formula C7H8Cl2N4O2 B8314935 4,6-dichloro-2-ethoxycarbonylmethylamino-S-triazine

4,6-dichloro-2-ethoxycarbonylmethylamino-S-triazine

Cat. No. B8314935
M. Wt: 251.07 g/mol
InChI Key: PMRPNUQSWQLRGZ-UHFFFAOYSA-N
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Patent
US05446144

Procedure details

36.9 g of cyanuric chloride, 27.9 g of ethyl glycinate hydrochloride and 33.6 g of sodium bicarbonate were heated under reflux in 200 ml of dioxanefor 30 minutes. At the end of this time, the dioxane was removed by distillation under reduced pressure, and a mixture of ethyl acetate and water was added to the resulting residue, after which the mixture was shaken. The ethyl acetate layer was separated, dried and concentrated by evaporation under reduced pressure, and the resulting residue was recrystallized from a mixture of hexane and ethyl acetate, to yield 45.0 gof the title compound as crystals melting at 82° to 87° C.
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].Cl.[NH2:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14].C(=O)(O)[O-].[Na+]>>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([NH:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
36.9 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
27.9 g
Type
reactant
Smiles
Cl.NCC(=O)OCC
Name
Quantity
33.6 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
after which the mixture was shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux in 200 ml of dioxanefor 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
At the end of this time, the dioxane was removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate and water
ADDITION
Type
ADDITION
Details
was added to the resulting residue
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was recrystallized from a mixture of hexane and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)NCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.